(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the subsequent attachment of the indole and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize efficiency. Techniques such as continuous flow synthesis and green chemistry principles could be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives and indole-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13FN4O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H13FN4O2S/c1-2-24-14-6-4-3-5-13(14)15(18(24)26)16-19(27)25-20(28-16)22-17(23-25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3/b16-15- |
InChI Key |
XATZLWURUOBSQN-NXVVXOECSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O |
Origin of Product |
United States |
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